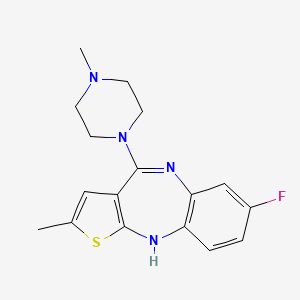

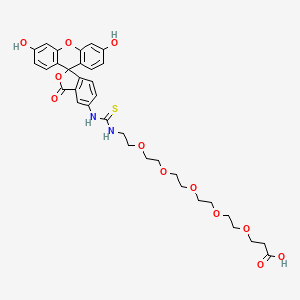

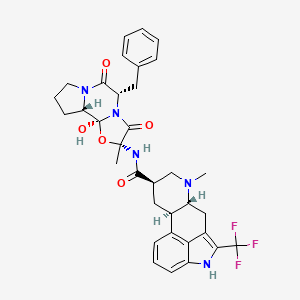

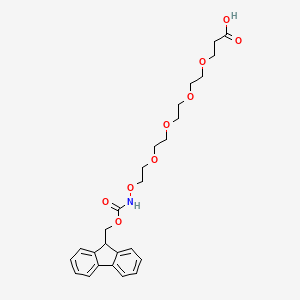

![molecular formula C28H32ClN7O B607550 6-[2-氯-4-(6-甲基吡嗪-2-基)苯基]-8-乙基-2-{[2-(1-甲基哌啶-4-基)乙基]氨基}吡啶并[2,3-D]嘧啶-7(8h)-酮 CAS No. 1432908-05-8](/img/structure/B607550.png)

6-[2-氯-4-(6-甲基吡嗪-2-基)苯基]-8-乙基-2-{[2-(1-甲基哌啶-4-基)乙基]氨基}吡啶并[2,3-D]嘧啶-7(8h)-酮

描述

FRAX1036 is a selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase downstream of Rac1 and Cdc42 that is involved in tumorigenesis. It can induce apoptosis in breast cancer cells and has been shown to potentiate the activity of the microtubule stabilizing agent, docetaxel. Disruption of PAK1 via FRAX1036 has been used to inhibit oncogenic KRAS signaling in non-small cell lung cancer cells.

FRAX1036 is a potent and selective PAK1 inhibitor. Administration of docetaxel with either FRAX1036, or PAK1 small interfering RNA oligonucleotides dramatically altered signaling to cytoskeletal-associated proteins, such as stathmin, and induced microtubule disorganization and cellular apoptosis. Live-cell imaging revealed that the duration of mitotic arrest mediated by docetaxel was significantly reduced in the presence of FRAX1036, and this was associated with increased kinetics of apoptosis.

科学研究应用

抗癌和抗-5-脂氧合酶剂

Rahmouni 等人(2016 年)的一项研究合成了新型的吡唑并嘧啶衍生物,其结构与所讨论的化合物相似,并评估了它们作为潜在的抗癌和抗-5-脂氧合酶剂。该研究讨论了这些化合物的构效关系 (SAR),强调了它们在癌症治疗和炎症控制中的潜在治疗应用,因为它们具有 5-脂氧合酶抑制活性 (Rahmouni et al., 2016).

抗肿瘤剂

Temple 等人(1992 年)研究了与目标化合物密切相关的吡啶衍生物的抗肿瘤活性。他们发现吡啶结构中的特定修饰可能产生有效的抗有丝分裂剂,为开发新的抗肿瘤疗法提供了见解 (Temple et al., 1992).

抗结核评价

Vavaiya 等人(2022 年)合成了氮丰富的哌嗪-嘧啶-吡唑杂合基序,其与所讨论的化合物相似,并评估了它们对结核病的有效性。本研究的计算机模拟和体外分析为此类化合物在抗结核疗法中的潜在用途提供了有价值的信息 (Vavaiya et al., 2022).

抗菌剂

Fayed 等人(2014 年)合成了新的吡啶并[3',2′:4,5]噻吩并[3,2-d]嘧啶酮衍生物,其在结构上与所讨论的化合物相关,并评估了它们作为抗菌剂。本研究为此类化合物在对抗各种微生物感染中的潜在用途提供了见解 (Fayed et al., 2014).

环磷酸鸟苷磷酸二酯酶抑制活性

Dumaitre 等人(1996 年)探索了一系列结构相似的 6-苯基吡唑并[3,4-d]嘧啶酮,以了解它们对环磷酸鸟苷特异性(V 型)磷酸二酯酶的特异性抑制活性。这项研究对于开发针对心血管疾病和高血压的药物可能具有重要意义 (Dumaitre et al., 1996).

作用机制

Mode of Action

FRAX1036 inhibits PAKs by binding to them, which prevents these kinases from phosphorylating their substrates . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of PAKs by FRAX1036 affects several biochemical pathways. For instance, it alters signaling to cytoskeletal-associated proteins . It also affects the MEK/ERK, PI3K/Akt, and Wnt/b-catenin signaling pathways, which are involved in cell proliferation, survival, and migration .

Pharmacokinetics

The compound’s effectiveness in in vitro and in vivo studies suggests that it has sufficient bioavailability .

Result of Action

The inhibition of PAKs by FRAX1036 leads to several cellular effects. For instance, it can increase tumor cell apoptosis and sensitivity to microtubule-targeted agents . In combination with docetaxel, FRAX1036 alters stathmin phosphorylation, induces the apoptotic marker cleaved PARP, and increases the kinetics of apoptosis in certain cell lines .

Action Environment

The action of FRAX1036 can be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other drugs, as seen in its synergistic effect with docetaxel . .

属性

IUPAC Name |

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCBSFIKWACFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。